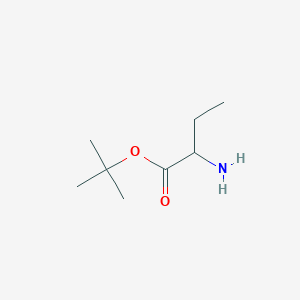

Tert-butyl 2-aminobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-aminobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHNWSLHLJLEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70534600 | |

| Record name | tert-Butyl 2-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15911-72-5, 959750-74-4 | |

| Record name | tert-Butyl 2-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of Tert-butyl 2-aminobutanoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-aminobutanoate, a chiral non-proteinogenic amino acid derivative, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features, particularly the sterically demanding tert-butyl ester and the chiral center at the α-carbon, offer significant advantages in the design and synthesis of novel therapeutics. This guide provides an in-depth technical exploration of the synthesis, properties, and applications of this compound, with a focus on its strategic deployment in the development of drugs targeting the central nervous system (CNS), as well as its potential in antiviral and enzyme inhibitor design. Through a detailed analysis of reaction mechanisms, experimental protocols, and case studies, this document serves as a comprehensive resource for researchers leveraging this versatile synthon in their drug discovery endeavors.

Introduction: The Ascendancy of Chiral Building Blocks in Drug Design

The increasing demand for enantiomerically pure pharmaceuticals has propelled the development and utilization of chiral building blocks.[1][2] The stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile, as biological systems are inherently chiral.[1] Non-proteinogenic amino acids, such as derivatives of 2-aminobutanoic acid, offer a rich scaffold for creating novel chemical entities with tailored properties.[2][3] Among these, this compound stands out due to the unique attributes conferred by the tert-butyl ester group. This guide will elucidate the multifaceted role of this valuable intermediate in medicinal chemistry.

Synthesis and Chiral Resolution: Accessing the Key Intermediate

The efficient and stereoselective synthesis of this compound is paramount for its application in drug discovery. Several synthetic strategies can be employed, often starting from the racemic 2-aminobutanoic acid or its derivatives.

Esterification Strategies for this compound

The introduction of the tert-butyl ester is a key synthetic step. Direct esterification of 2-aminobutanoic acid with tert-butanol is challenging due to the low reactivity of the tertiary alcohol. More effective methods include:

-

Acid-Catalyzed Addition to Isobutylene: This is a common and scalable method for preparing tert-butyl esters of amino acids.[4]

-

Reaction with Tert-butyl Trichloroacetimidate: This method proceeds under mild conditions and offers good yields.

-

Bis(trifluoromethanesulfonyl)imide Catalyzed Tert-butylation: A modern and efficient method using tert-butyl acetate as both the solvent and tert-butylating agent, catalyzed by Tf₂NH, has been reported to provide tert-butyl esters of free amino acids in high yields without racemization.[5]

A general laboratory-scale protocol for the tert-butylation of an amino acid using tert-butyl acetate and a strong acid catalyst is provided below.

Experimental Protocol: Synthesis of Tert-butyl (S)-2-aminobutanoate

Materials:

-

(S)-2-aminobutanoic acid

-

Tert-butyl acetate

-

Perchloric acid (HClO₄)

-

Dichloromethane

-

10% Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexane mixture

Procedure: [6]

-

Suspend (S)-2-aminobutanoic acid (1 equivalent) in tert-butyl acetate at 0 °C.

-

Slowly add perchloric acid (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Wash the reaction mixture with water and 1.0 N HCl solution.

-

Adjust the pH of the resulting aqueous solution to ~9 by adding 10% sodium carbonate solution.

-

Extract the aqueous phase with dichloromethane (3x).

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using an ethyl acetate/hexane eluent to yield tert-butyl (S)-2-aminobutanoate as a colorless oil.

Chiral Resolution

When starting from racemic 2-aminobutanoic acid, a resolution step is necessary to obtain the desired enantiomer. This can be achieved through several methods:

-

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.[7]

-

Enzymatic Resolution: Enzymes such as aminoacylases or lipases can selectively act on one enantiomer of a derivative (e.g., an N-acetylated derivative), allowing for the separation of the two enantiomers.[8]

The Tert-butyl Ester: A Strategic Protecting Group

The tert-butyl group is not merely a component of the molecule but a strategic tool in multi-step syntheses. Its key advantages include:

-

Steric Hindrance: The bulky nature of the tert-butyl group can direct the stereochemical outcome of subsequent reactions at or near the α-carbon.

-

Stability: Tert-butyl esters are stable to a wide range of reaction conditions, including basic and nucleophilic reagents, which allows for selective manipulation of other functional groups in the molecule.[4]

-

Orthogonal Deprotection: The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), leaving other protecting groups, such as Fmoc or Cbz, intact.[9] This orthogonality is crucial in complex synthetic sequences, particularly in peptide synthesis.[10]

Experimental Protocol: Deprotection of Tert-butyl Esters

Materials:

-

Tert-butyl ester of N-protected amino acid

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or a solution of HCl in dioxane

Procedure:

-

Dissolve the tert-butyl ester in DCM.

-

Add an excess of TFA or the HCl solution.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Evaporate the solvent and excess acid under reduced pressure to obtain the deprotected carboxylic acid.

Applications in Medicinal Chemistry

The utility of this compound as a chiral building block is demonstrated in the synthesis of a variety of bioactive molecules.

Central Nervous System (CNS) Agents: The Case of Levetiracetam

A prominent example of the application of the 2-aminobutanoate scaffold is in the synthesis of the antiepileptic drug Levetiracetam.[11][12] Although many reported syntheses of Levetiracetam start from (S)-2-aminobutanamide hydrochloride, the use of the corresponding tert-butyl ester provides a valuable alternative route, especially in the synthesis of analogues.[5][13] The general synthetic strategy involves the N-acylation of the amino group followed by cyclization to form the pyrrolidinone ring.

The mechanism of action of Levetiracetam involves its binding to the synaptic vesicle protein 2A (SV2A), a glycoprotein found in the membranes of synaptic vesicles.[14] This interaction modulates the release of neurotransmitters, thereby reducing neuronal hyperexcitability. The precise stereochemistry of the 2-aminobutanamide moiety is crucial for high-affinity binding to SV2A.

Antiviral Drug Discovery

The structural motif of this compound can be incorporated into nucleoside and non-nucleoside analogues as potential antiviral agents. The chiral amine can serve as a handle for introducing diversity, and the tert-butyl ester can act as a lipophilic prodrug moiety to enhance cell permeability, which is often a challenge for highly polar nucleoside analogues.

Enzyme Inhibitors

The 2-aminobutanoate scaffold is also a valuable component in the design of enzyme inhibitors. For instance, it can mimic a dipeptide unit in protease inhibitors or serve as a core for the elaboration of more complex structures targeting other enzyme classes. The tert-butyl group can provide steric bulk to occupy specific hydrophobic pockets in the enzyme's active site, potentially increasing potency and selectivity.[15]

Quantitative Structure-Activity Relationship (QSAR) Insights

While specific QSAR studies on this compound derivatives are limited, general principles can be applied. The introduction of the ethyl group at the α-position, as in 2-aminobutanoate, compared to glycine or alanine, introduces a lipophilic element that can influence binding to hydrophobic pockets in target proteins. QSAR studies on anticonvulsant enaminones and other derivatives have highlighted the importance of molecular shape, electronic properties, and lipophilicity in determining biological activity.[16] The tert-butyl ester, with its significant steric bulk and lipophilicity, would be expected to have a profound impact on these parameters and, consequently, on the pharmacological profile of the resulting molecules.

Conclusion and Future Perspectives

This compound is a versatile and strategically important chiral building block in medicinal chemistry. Its utility stems from the unique combination of a chiral center and a sterically demanding, yet selectively cleavable, tert-butyl ester. The successful application of the 2-aminobutanoate scaffold in the development of the blockbuster drug Levetiracetam underscores its potential in CNS drug discovery. Future opportunities for this building block lie in its broader application in the synthesis of diverse therapeutic agents, including antivirals and enzyme inhibitors. The continued development of efficient and stereoselective synthetic methods for its preparation will further enhance its accessibility and utility for the medicinal chemistry community. As our understanding of disease biology deepens, the rational design of novel therapeutics incorporating such well-defined chiral synthons will undoubtedly play a crucial role in the future of medicine.

References

- CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.

-

tert.-BUTYL CHLORIDE. Organic Syntheses Procedure. [Link]

-

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]

-

N-Acylation Reactions of Amines. ResearchGate. [Link]

-

A SN1 Reaction: Synthesis of tert-Butyl Chloride. The Royal Society of Chemistry. [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

-

Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]

-

Characterization of thiobarbituric acid derivatives as inhibitors of hepatitis C virus NS5B polymerase. PMC - PubMed Central. [Link]

-

Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. PMC - PubMed Central. [Link]

-

Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. [Link]

-

Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole. PubMed. [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central. [Link]

-

Anticonvulsant Activity of Ringed Enaminones: A QSAR Study. CONICET. [Link]

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

-

Subthreshold Cannabidiol Potentiates Levetiracetam in the Kainic Acid Model of Temporal Lobe Epilepsy: A Pilot Study. MDPI. [Link]

-

Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS One. [Link]

-

Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central. [Link]

-

ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. ResearchGate. [Link]

-

Novel Targets for Developing Antiseizure and, Potentially, Antiepileptogenic Drugs. PMC. [Link]

-

DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Purdue University Graduate School - Figshare. [Link]

-

Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. PubMed Central. [Link]

-

Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI. [Link]

-

Mild and Efficient Method for Preparation of tert -Butyl Esters. ResearchGate. [Link]

-

Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. [Link]

-

Non-proteinogenic amino acids potential use as allelochemicals. ResearchGate. [Link]

-

Scientists uncover a hepatitis C drug's hidden structures. Advanced Science News. [Link]

-

A retrospective comparison of phenobarbital and levetiracetam for the treatment of seizures following cardiac surgery in neonates. PubMed. [Link]

-

Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. MDPI. [Link]

-

Metabolically Stable tert-Butyl Replacement. PMC - NIH. [Link]

-

Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science. [Link]

-

"The Development of an Effective Synthetic Pathway to the Hiv Protease ". ISU ReD. [Link]

-

Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. PubMed. [Link]

-

The anti-epileptic drug levetiracetam reverses the inhibition by negative allosteric modulators of neuronal GABA- and glycine-gated currents. PubMed Central. [Link]

-

Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

-

Nonprotein Amino Acids of Plants: Significance in Medicine, Nutrition, and Agriculture. Journal of Agricultural and Food Chemistry. [Link]

-

Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. PubMed. [Link]

-

Method to remove Boc in the presence of t-butylester. Reddit. [Link]

-

Development of a Practical, Asymmetric Synthesis of the Hepatitis C Virus Protease Inhibitor MK-5172. ResearchGate. [Link]

-

Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. ResearchGate. [Link]

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. PubMed. [Link]

-

Identification of Hydroxyanthraquinones as Novel Inhibitors of Hepatitis C Virus NS3 Helicase. MDPI. [Link]

-

3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. PubMed. [Link]

-

Levetiracetam versus phenytoin for second-line treatment of convulsive status epilepticus in children (ConSEPT): an open-label, multicentre, randomised controlled trial. PubMed. [Link]

-

The binding mode of TBU (tertiary-butyl alcohol, highlighted in the...). ResearchGate. [Link]

Sources

- 1. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. researchwith.stevens.edu [researchwith.stevens.edu]

- 8. Scientists uncover a hepatitis C drug's hidden structures - Advanced Science News [advancedsciencenews.com]

- 9. tert-Butyl Esters [organic-chemistry.org]

- 10. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 14. The anti-epileptic drug levetiracetam reverses the inhibition by negative allosteric modulators of neuronal GABA- and glycine-gated currents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Enzymatic synthesis of enantiopure "Tert-butyl 2-aminobutanoate"

Executive Summary

This application note details a robust protocol for the production of enantiopure (S)-tert-butyl 2-aminobutanoate (also known as tert-butyl

This method is designed for drug development workflows requiring high optical purity (

Scientific Principles & Mechanism

The Challenge of Tert-Butyl Esters

The tert-butyl ester moiety is sterically bulky and acid-labile. Traditional enzymatic hydrolysis (acting on the ester bond) is inefficient because most hydrolases cannot easily access the carbonyl carbon of a tert-butyl group. Therefore, this protocol targets the amine functionality (

Mechanism: Stereoselective N-Acylation

The reaction follows a Ping-Pong Bi-Bi mechanism . The lipase (CAL-B) first reacts with an acyl donor (e.g., isopropyl acetate) to form an acyl-enzyme intermediate. The racemic amine substrate then enters the active site.

-

Stereodiscrimination: CAL-B exhibits a strong preference for the (R)-enantiomer of primary amines (Kazlauskas rule).

-

Outcome: The enzyme rapidly acylates the (R)-amine to form the neutral (R)-amide, leaving the (S)-amine untouched.

-

Result: A mixture of (S)-amine (basic) and (R)-amide (neutral), separable by liquid-liquid extraction.

Materials & Equipment

| Category | Item | Specification/Notes |

| Biocatalyst | Novozym® 435 | Immobilized Candida antarctica Lipase B (CAL-B) on acrylic resin. |

| Substrate | Racemic tert-butyl 2-aminobutanoate | Purity > 98%.[1][2][3] Free base (not HCl salt). |

| Acyl Donor | Isopropyl Acetate (IPAc) | Acts as both solvent and acyl donor. Preferred over ethyl acetate to prevent ethanol inhibition. |

| Solvent | MTBE (Methyl tert-butyl ether) | Optional co-solvent if substrate solubility is low in IPAc. |

| Reaction Vessel | Thermostated shaker or bioreactor | Capable of 30–45°C operation with orbital shaking. |

| Analytics | HPLC System | Chiral column (e.g., Chiralcel OD-H or Crownpak CR). |

Experimental Protocol

Pre-Reaction Preparation

-

Substrate Neutralization: If the starting material is a hydrochloride salt (this compound

HCl), it must be converted to the free base.-

Dissolve salt in minimal water.

-

Adjust pH to 10 with

. -

Extract 3x with MTBE or Isopropyl Acetate.

-

Dry organic layer over

and concentrate.

-

-

Enzyme Drying: Dry Novozym 435 in a desiccator over silica gel for 24 hours to minimize hydrolytic side reactions.

Enzymatic Resolution Workflow

Target Scale: 10 mmol (approx. 1.6 g of substrate)

-

Setup: In a 50 mL screw-cap glass vial, dissolve 1.59 g (10 mmol) of racemic this compound in 20 mL of Isopropyl Acetate .

-

Note: Here, Isopropyl Acetate serves as both the solvent and the acyl donor.

-

-

Initiation: Add 160 mg of Novozym 435 (10% w/w relative to substrate).

-

Incubation: Place the vial in an orbital shaker at 35°C and 200 rpm .

-

Monitoring: Withdraw 50

L aliquots every 2 hours. Dilute in mobile phase and analyze via Chiral HPLC (see Section 5).-

Stop Criterion: Stop the reaction when the conversion reaches 50–52% . This ensures the enantiomeric excess of the remaining substrate (

) is maximized (>99%).

-

Downstream Processing (Purification)

The reaction mixture contains the desired (S)-amine and the byproduct (R)-acetamide .

-

Filtration: Filter off the immobilized enzyme (Novozym 435) using a sintered glass funnel. The enzyme can be washed with MTBE and reused.

-

Acid Extraction (Critical Step):

-

Transfer the filtrate (organic phase) to a separatory funnel.

-

Extract with 1M HCl (aq) (2 x 15 mL).

-

Chemistry: The (S)-amine is protonated and moves to the aqueous phase . The neutral (R)-amide remains in the organic phase .

-

-

Recovery of (S)-Enantiomer:

-

Take the acidic aqueous phase (containing (S)-amine salt).

-

Basify to pH 10 using 4M NaOH or saturated

at 0°C. -

Extract rapidly with MTBE or Dichloromethane (3 x 20 mL).

-

Dry combined organics over

, filter, and evaporate under reduced pressure (keep bath < 30°C to avoid ester cleavage).

-

-

Yield: Expected isolated yield of (S)-enantiomer is 40–45% (theoretical max 50%).

Analytical Methods

HPLC Method for Enantiomeric Excess (

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm)

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

-

Flow Rate: 0.5 mL/min

-

Detection: UV at 210 nm

-

Elution Order (Typical):

-

(S)-tert-butyl 2-aminobutanoate (Unreacted)

-

(R)-tert-butyl 2-aminobutanoate (Trace)

-

(R)-N-acetyl-tert-butyl 2-aminobutanoate (Amide product)

-

Data Analysis & Optimization

To validate the efficiency, calculate the Enantiomeric Ratio (E) using the conversion (

| Parameter | Target Value | Action if Deviating |

| Conversion ( | 50 - 52% | If >55%, yield drops. If <45%, purity ( |

| > 99% | If < 99%, extend reaction time slightly. | |

| E-value | > 100 | If < 20, lower temperature to 20°C or switch solvent to MTBE/Vinyl Acetate. |

Visualizations

Figure 1: Reaction Mechanism & Workflow

Caption: Figure 1. Biocatalytic workflow for the kinetic resolution of this compound using CAL-B.

References

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amino Acids. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

-

Anderson, E. M., et al. (1998). Lipase-Catalyzed Kinetic Resolution of Primary Amines. Biocatalysis and Biotransformation, 16(3), 181-204. Link

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

-

Novozymes. (2023). Novozym® 435 Application Note: Immobilized Lipase B from Candida antarctica. Link

-

Palomo, J. M., et al. (2002). Enzymatic Resolution of Primary Amines: Optimization of the Enantioselectivity of Candida antarctica Lipase B. Tetrahedron: Asymmetry, 13(12), 1337-1345. Link

Sources

Application Note: Tert-butyl 2-aminobutanoate Hydrochloride – Synthesis, Salt Formation, and Utilization

[1]

Introduction & Strategic Utility

This compound is a non-proteinogenic amino acid derivative used extensively as a chiral building block in the synthesis of pharmaceutical intermediates (e.g., for anti-epileptic drugs like Levetiracetam analogs) and HCV protease inhibitors.

Why this Building Block?

-

Orthogonal Protection: The tert-butyl ester provides carboxyl protection that is stable to basic conditions (e.g., Fmoc deprotection, nucleophilic attack) but can be removed under acidic conditions (TFA/DCM).

-

Salt Stability: The free amine is an oil and prone to oxidation/racemization. The hydrochloride salt is a stable, crystalline solid, facilitating easier handling and stoichiometry control.[1]

The Chemical Challenge

The synthesis presents a paradox: Acid is required to form the salt, but strong acid cleaves the ester.

-

Mechanism of Failure: In the presence of water or excess strong acid (like TFA), the tert-butyl cation is ejected, reverting the molecule to the parent amino acid.

-

Solution: The protocol below utilizes anhydrous conditions and kinetic control to selectively protonate the amine without activating the ester cleavage mechanism.

Chemical Mechanism & Reaction Pathway[2][3][4]

The synthesis typically proceeds via transesterification or direct addition of isobutylene, followed by careful salting.

Reaction Scheme

-

Activation: Protonation of the carbonyl oxygen (if using isobutylene) or activation of tert-butyl acetate.

-

Esterification: Nucleophilic attack by the amino acid carboxylate.

-

Salt Formation: Protonation of the primary amine by anhydrous HCl in a non-protic solvent (Ether/Dioxane).

DOT Diagram: Synthesis Workflow & Logic

Caption: Workflow for the synthesis of this compound HCl via the tert-butyl acetate route, highlighting the critical failure mode of hydrolysis.

Detailed Protocol: Synthesis and Salt Formation

This protocol uses the tert-butyl acetate method , which avoids the use of hazardous isobutylene gas and high-pressure reactors, making it suitable for standard laboratory setups.

Phase 1: Esterification

Reagents:

-

(S)-2-Aminobutyric acid (10.3 g, 100 mmol)

-

tert-Butyl acetate (150 mL)

-

Perchloric acid (70%, 1.5 eq) [Warning: Strong Oxidizer]

Steps:

-

Suspend the amino acid in tert-butyl acetate in a round-bottom flask.

-

Add Perchloric acid dropwise at 0°C.

-

Allow the mixture to warm to room temperature (20-25°C) and stir for 24 hours. The solution should become clear as the amino acid dissolves.

-

Workup: Cool to 0°C. Extract with 0.5 N HCl (to remove unreacted starting material).

-

Basify the aqueous phase carefully with 10% Na2CO3 to pH ~9.

-

Extract the free amine ester rapidly into Ethyl Acetate or Diethyl Ether (3 x 50 mL).

-

Dry the organic layer over anhydrous MgSO4. Do not skip this step. Water is the enemy of the next phase.

Phase 2: Hydrochloride Salt Formation (The Critical Step)

Reagents:

-

4M HCl in Dioxane (or 2M HCl in Diethyl Ether)

-

Anhydrous Diethyl Ether (as anti-solvent)

Steps:

-

Concentrate the organic layer from Phase 1 to a volume of ~20 mL (do not evaporate to dryness to avoid thermal degradation).

-

Cool the solution to 0°C in an ice bath.

-

Add the anhydrous HCl solution dropwise with vigorous stirring.

-

Stoichiometry: Add exactly 1.05 equivalents relative to the theoretical yield. Excess HCl can catalyze cleavage.

-

-

A white precipitate should form immediately.

-

Stir at 0°C for 30 minutes.

-

Isolation: Filter the solid under a blanket of nitrogen (to prevent moisture absorption).

-

Wash the filter cake with cold, anhydrous diethyl ether.

-

Dry in a vacuum desiccator over P2O5 or KOH pellets.

Expected Yield: 75-85% Characterization:

-

Melting Point: ~116-117°C (decomposes if impure).

-

1H NMR (D2O): Check for the tert-butyl singlet at ~1.45 ppm (9H) and the absence of the free acid hydroxyl peak.

Handling, Storage, and Stability[2]

This compound is hygroscopic . The hydrochloride salt can absorb atmospheric moisture, creating a local acidic aqueous environment that autocatalyzes the cleavage of the tert-butyl ester.

Storage Protocol

| Parameter | Requirement | Reason |

| Temperature | 2°C to 8°C | Retards thermal decomposition.[2] |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture ingress. |

| Container | Amber glass, Parafilm sealed | Protects from light and humidity. |

| Shelf Life | 6-12 Months | Re-test purity via NMR before use if stored >6 months. |

Applications in Drug Development[1][5][6][7]

A. Peptide Synthesis (Solid Phase & Solution Phase)

This compound is used to introduce the 2-aminobutyric acid (Abu) moiety at the C-terminus of a peptide chain.

-

Coupling: The free amine (generated in situ by adding DIPEA) reacts with activated carboxylates (using HATU/EDC).

-

Deprotection: The tert-butyl group remains intact during Fmoc removal (using Piperidine) but is cleaved simultaneously with side-chain protectors using TFA/TIS/Water (95:2.5:2.5).

B. Chiral Intermediate for Levetiracetam Analogs

While Levetiracetam is an ethyl amide, the tert-butyl ester serves as a lipophilic precursor for analogs requiring higher blood-brain barrier (BBB) permeability during early-stage screening. The ester can be hydrolyzed selectively later to the acid or converted to other amides.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Product is a sticky gum/oil | Residual solvent or moisture. | Triturate with cold anhydrous ether or pentane. Dry under high vacuum for 24h. |

| Loss of t-Butyl group (NMR) | Acid concentration too high or water present during salting. | Ensure organic solvent is dried (MgSO4) before adding HCl. Use stoichiometric HCl. |

| Low Yield | Incomplete esterification. | Extend reaction time in Phase 1 or increase catalyst (HClO4) slightly. |

References

-

Greenberg, J. A., & Sammakia, T. (2017).[3] Synthesis of tert-Butyl Esters. Journal of Organic Chemistry, 82(6), 3245–3251. Link

-

Wright, S. W., et al. (2010). Convenient Preparation of tert-Butyl Esters.[4][5][6] Tetrahedron Letters, 51(31), 4150-4152.

-

BenchChem. (2025).[2] Technical Guide to (S)-Methyl 2-aminobutanoate hydrochloride (Analogous chemistry). Link

-

Roeske, R. (1963). Preparation of tert-Butyl Esters of Free Amino Acids.[1][3] Journal of Organic Chemistry, 28(5), 1251–1253. (Foundational method using Isobutylene).[7]

-

Smolecule. (2024). This compound hydrochloride Product Profile. Link

Sources

- 1. (S)-tert-Butyl 2-aminobutanoate hydrochloride (53956-05-1) for sale [vulcanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyl Esters [organic-chemistry.org]

- 4. Buy this compound hydrochloride [smolecule.com]

- 5. Acids - Wordpress [reagents.acsgcipr.org]

- 6. nbinno.com [nbinno.com]

- 7. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

Liquid-phase peptide synthesis (LPPS) with "Tert-butyl 2-aminobutanoate"

Application Note: Liquid-Phase Peptide Synthesis (LPPS) Utilizing Tert-butyl 2-aminobutanoate

Executive Summary

This technical guide details the methodology for utilizing This compound (H-Abu-OtBu) in Liquid-Phase Peptide Synthesis (LPPS). Unlike Solid-Phase Peptide Synthesis (SPPS), LPPS allows for scalable intermediate isolation and characterization, making it ideal for the production of short, high-value pharmaceutical peptides.

The 2-aminobutanoic acid (Abu) residue is a non-proteinogenic amino acid, structurally isosteric to Alanine but with an ethyl side chain. It is frequently employed to modulate peptide lipophilicity and proteolytic stability. The tert-butyl ester protection of the C-terminus dictates an orthogonal synthesis strategy, typically pairing with Fmoc N-terminal protection to allow mild basic deprotection cycles while maintaining C-terminal integrity until the final acidolytic cleavage.

Chemical Profile & Strategic Considerations

Reagent Specifications

-

Compound: this compound hydrochloride (H-Abu-OtBu[1]·HCl)

-

CAS: 959750-74-4 (D-isomer), 75190-94-2 (L-isomer)

-

Formula:

-

MW: 195.69 g/mol (salt), 159.23 g/mol (free base)

-

Solubility: Soluble in DCM, DMF, EtOAc, and Water.

-

Role: C-terminal Amine Component (Nucleophile).

Orthogonal Protection Strategy

The use of the acid-labile tert-butyl (tBu) group on the C-terminus necessitates a base-labile N-terminal protecting group strategy, predominantly Fmoc .

| Protecting Group | Lability | Reagent for Removal | Stability |

| Base | 20% Piperidine or Diethylamine (DEA) | Stable to Acid (TFA) | |

| C-Term (OtBu) | Acid | 95% TFA | Stable to Base |

| Side Chains (Trt, Boc) | Acid | 95% TFA | Stable to Base |

Coupling Reagent Selection for LPPS

In liquid phase, the removal of byproducts is the rate-limiting step. We prioritize reagents that generate water-soluble byproducts to facilitate extraction-based purification.[2]

-

Primary Recommendation: T3P (Propylphosphonic Anhydride). [3]

-

Why: Generates water-soluble phosphonate byproducts; very low racemization; high yield in EtOAc/DCM.

-

-

Secondary Recommendation: EDC[4]·HCl / HOBt.

-

Why: The urea byproduct is water-soluble (unlike DCC); standard carbodiimide chemistry.[4]

-

Detailed Experimental Protocol

Phase 1: Free Base Generation

Commercially available H-Abu-OtBu is typically supplied as a hydrochloride salt. It must be neutralized in situ or prior to coupling to release the nucleophilic amine.[5]

Protocol:

-

Dissolve 1.0 eq of H-Abu-OtBu·HCl in Dichloromethane (DCM).

-

Add 1.05 eq of Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

-

Note: For T3P couplings, this can be done in the reaction vessel.

Phase 2: Peptide Coupling (Fmoc-Xaa-OH + H-Abu-OtBu)

Target: Synthesis of Fmoc-Xaa-Abu-OtBu dipeptide.

Reagents:

-

Carboxyl Component: Fmoc-Amino Acid (1.1 eq)

-

Amine Component: H-Abu-OtBu (1.0 eq)[1]

-

Coupling Agent: T3P (50% in EtOAc) (1.5 eq)

-

Base: DIPEA (2.5 eq)

-

Solvent: Ethyl Acetate (EtOAc) or DCM (Concentration ~0.1 - 0.2 M)

Step-by-Step:

-

Dissolution: In a round-bottom flask, dissolve Fmoc-Xaa-OH and H-Abu-OtBu·HCl in EtOAc.

-

Activation: Cool the solution to 0°C. Add DIPEA dropwise. Stir for 5 minutes.

-

Coupling: Add T3P solution dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (fading of Fmoc-Xaa-OH spot) or HPLC.

-

Work-up (Critical for LPPS):

-

Wash the organic layer sequentially with:

-

Water (1x)

-

10% Citric Acid or KHSO₄ (3x) – Removes unreacted amine and basic impurities.

-

Water (1x)

-

5% NaHCO₃ (3x) – Removes unreacted acid and acidic byproducts.

-

Brine (1x)

-

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Result: The protected dipeptide Fmoc-Xaa-Abu-OtBu is obtained as a foam or solid. If necessary, recrystallize from EtOAc/Hexanes.

Phase 3: N-Terminal Deprotection (Fmoc Removal)

Reagents: Diethylamine (DEA) or Piperidine. Note: In LPPS, DEA is often preferred over piperidine because DEA is volatile and can be removed by evaporation, whereas piperidine requires an acidic wash or azeotropic removal.

Step-by-Step:

-

Dissolve the intermediate (Fmoc-Xaa-Abu-OtBu) in DCM.

-

Add DEA to a final concentration of 20% v/v.

-

Stir at RT for 30–60 minutes.

-

Work-up: Evaporate the solvent and excess DEA in vacuo. Co-evaporate with DCM or Toluene (2x) to remove traces of amine.

-

Purification: The residue contains the free amine peptide and the fulvene-DEA adduct.

-

Precipitation: Triturate the residue with cold diethyl ether or hexanes. The peptide amine (H-Xaa-Abu-OtBu) often precipitates as a salt or solid, while the fulvene adduct remains in the ether.

-

Alternative: If the peptide is soluble in ether, use rapid column chromatography (short plug).

-

Phase 4: Final Cleavage (Global Deprotection)

Removal of the C-terminal tert-butyl ester and side-chain protecting groups.

Reagents: Trifluoroacetic Acid (TFA), Triisopropylsilane (TIPS), Water.[3] Cocktail: TFA/TIPS/H₂O (95:2.5:2.5).[3]

Step-by-Step:

-

Dissolve the fully assembled protected peptide in the TFA cocktail (10 mL per gram of peptide).

-

Stir at RT for 2–3 hours.

-

Precipitation: Concentrate the TFA solution to ~10% volume under nitrogen flow.

-

Add ice-cold Diethyl Ether (10-fold excess) to precipitate the peptide.

-

Centrifuge/Filter and wash the pellet 3x with cold ether.

-

Lyophilization: Dissolve the crude peptide in Water/Acetonitrile (1:1) and lyophilize to obtain the final product: H-Xaa-Abu-OH .

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the LPPS cycle using H-Abu-OtBu.

Figure 1: Cycle logic for LPPS using C-terminal tert-butyl protection. Note the iterative loop for chain elongation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Racemization of Abu | Over-activation or excessive base. | Use T3P or EDC/HOBt. Avoid HATU/HBTU unless necessary. Maintain low temperature (0°C) during base addition. |

| Slow Coupling | Steric hindrance of the ethyl side chain. | Increase reaction time. Switch solvent to DMF for higher concentration. Use 1.5–2.0 eq of Fmoc-AA. |

| Emulsion during Workup | Peptide amphiphilicity. | Add brine to the aqueous phase. Use a small amount of MeOH in the organic phase to break the emulsion. |

| Incomplete Fmoc Removal | Aggregation or insufficient base. | Ensure vigorous stirring. Extend reaction time. Switch from DEA to Piperidine/DBU if DEA is too slow. |

References

-

Liquid Phase Synthesis Overview

- Carpino, L. A., et al. (1972). Journal of Organic Chemistry, 37, 3404.

-

Vertex AI Search Result 1.1: EP0598899B1 - Liquid phase synthesis of peptides. Link

-

Coupling Reagents (T3P)

-

Isidro-Llobet, A., et al. (2023). "Fast Solution-Phase and Liquid-Phase Peptide Syntheses Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P)." PMC - NIH. Link

-

-

Racemization Mechanisms

-

Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

-

-

Reagent Data (this compound)

Sources

- 1. guidechem.com [guidechem.com]

- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 3. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. This compound hydrochloride | C8H18ClNO2 | CID 53399008 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Tert-butyl 2-aminobutanoate Stability Guide

Executive Summary

Tert-butyl 2-aminobutanoate (CAS: 14318-66-2 for racemic; chiral forms vary) is a critical alpha-amino acid ester used primarily as a building block in peptide synthesis and medicinal chemistry. Its utility hinges on the orthogonal stability of the tert-butyl ester moiety: it resists basic hydrolysis (saponification) due to steric bulk but is highly labile to acid, allowing for selective deprotection.

This guide addresses the most frequent stability failures reported by our users: inadvertent acidolysis in "neutral" solvents, racemization under basic conditions, and storage-induced degradation.

Solvent System Compatibility Matrix

The following matrix summarizes the stability of this compound (as a free base or HCl salt) across common laboratory solvents.

| Solvent System | Stability Rating | Primary Risk Factor | Technical Note |

| Dichloromethane (DCM) | High | Evaporation/Concentration | Ideal for short-term handling. Non-nucleophilic. |

| DMF / DMSO | Moderate | Hygroscopicity | Absorbed water can promote slow hydrolysis if trace acid is present. |

| Methanol / Ethanol | Moderate | Transesterification | Tert-butyl group is bulky, making transesterification slow, but possible with heating/catalyst. |

| Water (pH < 4) | Critical Failure | Acid Hydrolysis | Rapid cleavage to 2-aminobutyric acid + isobutylene. |

| Water (pH > 8) | Good | Racemization | Steric bulk protects against hydrolysis, but alpha-proton abstraction is a risk. |

| TFA / HCl (in organic) | Critical Failure | Deprotection | Intended reaction. Cleaves ester in minutes. |

Technical FAQs: Mechanics of Stability

Q1: Why does my compound degrade in "neutral" water/methanol mixtures?

A: The term "neutral" is often misleading in organic synthesis.

-

The Mechanism: Tert-butyl esters degrade via an acid-catalyzed E1 elimination mechanism, not the typical nucleophilic acyl substitution seen in methyl/ethyl esters.

-

The Trigger: Even trace acidity (pH ~5-6) from dissolved CO₂ or residual silica gel acidity can protonate the carbonyl oxygen. This weakens the C-O bond, leading to the ejection of a stable tert-butyl cation (which immediately forms isobutylene gas) and the free carboxylic acid.

-

Prevention: Ensure your aqueous buffers are strictly buffered to pH 7.5–8.0. Avoid unbuffered water.

Q2: I observed a loss of optical purity (ee%) after stirring in DMF with base. Why?

A: While the tert-butyl group prevents hydrolysis, it does not protect the alpha-proton.

-

The Cause: Strong bases (e.g., DBU, NaH, or even excess TEA with heat) can deprotonate the alpha-carbon (C2 position), forming an enolate intermediate. Reprotonation occurs non-selectively, leading to racemization.

-

The Fix: Use mild bases (e.g., DIPEA) and keep temperatures low (0°C to RT) during coupling reactions. Avoid leaving the free base in solution for extended periods.

Q3: Can I store the free base, or must it be the HCl salt?

A: Always store as the Hydrochloride (HCl) salt.

-

Reasoning: The free amine is nucleophilic. Over time, it can attack the ester of a neighboring molecule (intermolecular aminolysis), leading to dimerization or polymerization (diketopiperazine formation), although the steric bulk of the tert-butyl group slows this significantly compared to methyl esters.

-

Protocol: Convert free base to HCl salt for long-term storage (-20°C).

Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes: Acid-Catalyzed Cleavage (E1) and Base-Mediated Racemization.

Caption: Figure 1 illustrates the divergent degradation pathways. Acid leads to chemical cleavage (loss of protecting group), while base leads to stereochemical loss (racemization).

Troubleshooting & Validation Protocol

Use this workflow to diagnose stability issues in your specific application.

Experiment: Rapid Stability Assay

Objective: Determine if your solvent system is causing degradation.

Materials:

-

This compound (approx 10 mg)

-

Deuterated solvent of choice (e.g., CDCl₃, DMSO-d6, D₂O/buffer)

-

NMR Tube

Protocol:

-

Baseline Scan: Dissolve 10 mg of compound in the target deuterated solvent. Immediately acquire a ¹H-NMR spectrum (t=0).

-

Key Signal: Look for the tert-butyl singlet (~1.45 ppm, 9H).

-

-

Stress Test: Incubate the tube at the intended reaction temperature (e.g., RT or 40°C) for 4 hours.

-

Time-Point Scan: Acquire a second spectrum (t=4h).

-

Analysis:

-

Check for Hydrolysis: Look for the disappearance of the t-Bu singlet and the appearance of a new vinylic signal (isobutylene ~4.6 ppm) or free t-butanol (if trapped).

-

Check for Dimerization: Look for broadening of amine peaks or new multiplet signals in the alpha-proton region (~3.5 ppm).

-

Decision Tree for Troubleshooting

Caption: Figure 2: Diagnostic logic for identifying the root cause of this compound instability.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of tert-butyl ester cleavage and stability).

-

Smolecule. (2024).[2] this compound hydrochloride Product Information. Retrieved from

-

Master Organic Chemistry. (2022). Hydrolysis of Esters (Acidic and Basic Mechanisms). Retrieved from

-

ChemGuide. (2022). Mechanism of Ester Hydrolysis. Retrieved from

-

National Institutes of Health (NIH). (2016). Development of a Method for the N-Arylation of Amino Acid Esters. (Discusses racemization risks of amino acid esters). Retrieved from

Sources

Technical Support Center: Optimizing Deprotection & Scavenging Strategies

Topic: Avoiding Side Product Formation with tert-Butyl Carbocation Scavengers Audience: Researchers, Process Chemists, and Drug Discovery Scientists Status: Active Guide

The Mechanistic Basis: The "Invisible Enemy"

In Solid-Phase Peptide Synthesis (SPPS), the final global deprotection step is a chaotic chemical environment. As you treat your resin with Trifluoroacetic Acid (TFA), you are simultaneously cleaving the peptide from the linker and stripping acid-labile protecting groups (Boc,

The primary adversary is the

The Competitive Pathway

The following diagram illustrates the kinetic competition between the desired scavenging event and the undesired side reaction.

Figure 1: The kinetic race between the scavenger and the peptide nucleophiles for the reactive carbocation.

Diagnostic Troubleshooting: Reading the Mass Spec

Before selecting a solution, confirm the problem. Use this diagnostic table to correlate Mass Spectrometry (MS) shifts with specific side reactions.

| Mass Shift ( | Suspected Issue | Affected Residues | Root Cause |

| +56 Da | tert-Butylation | Trp , Cys, Met, Tyr | Inefficient scavenging of |

| +16 Da | Oxidation | Met , Trp, Cys | Oxidation of Methionine to Sulfoxide (Met[O]). Often caused by reactive oxygen species in the TFA or insufficient reduction potential in the cocktail. |

| +96 Da | Trifluoroacetylation | N-terminus, Lys | Reaction with TFA esters. Often happens if the peptide is left in TFA too long or concentrated without ether precipitation. |

| +266 Da | Pbf Adduct | Trp, Arg | Incomplete removal of Pbf (Arginine protection) or Pbf cation re-attachment to Trp. |

The Scavenger Arsenal: Selection Guide

Not all scavengers are created equal.[1] A "kitchen sink" approach (using everything) can sometimes lead to new side reactions (e.g., thioanisole can sometimes cause partial removal of other groups or side reactions if not balanced).

| Scavenger | Role & Mechanism | Best For | Watch Out |

| TIS (Triisopropylsilane) | Hydride Donor. Quenches cations by reducing them to alkanes. | General use. Excellent for Trityl (Trt) cations. | Less effective for |

| Water | Hydrolysis. Nucleophile. | Essential in almost all cocktails (2.5-5%). | Poor solubility for lipophilic cations; cannot be the only scavenger for complex peptides. |

| EDT (1,2-Ethanedithiol) | Super Nucleophile. Thiol groups aggressively trap cations. | Mandatory for Cys, Met, and Trp-heavy sequences. Prevents Trp alkylation.[1][2] | Extreme Stench. Toxic. Can form dithioacetals with aldehydes. |

| DODT (3,6-Dioxa-1,8-octanedithiol) | Nucleophile. Similar to EDT but less volatile. | A "greener," less smelly alternative to EDT.[1] | Slightly more expensive; slightly less reactive than EDT but usually sufficient. |

| Thioanisole | Soft Nucleophile. Accelerates removal of Pbf/Pmc (Arg) via "Push-Pull" mechanism. | Peptides with multiple Arg residues; prevents Met oxidation.[3] | Can partially remove Pen/Acm groups on Cys. |

| Phenol | Trap. Traps cations via ring alkylation. | Protective for Tyr and Trp.[1][4] | Crystalline solid (hard to handle); difficult to remove during ether precipitation. |

Cocktail Selection & Protocols

Do not use a single protocol for every peptide. Match the "Cocktail" to the sequence difficulty.

Scenario A: The "Standard" Peptide

Contains: Ala, Gly, Leu, Phe, Val, Lys(Boc), Asp(OtBu), Glu(OtBu). Risk Level: Low.

Recommended: Cocktail B (Modified)

-

Composition: TFA / TIS / Water (95 : 2.5 : 2.[1][5][6]5) v/v.

-

Why: TIS and Water are sufficient to handle standard

-Bu cations. No malodorous thiols are required.

Scenario B: The "Sensitive" Peptide (Trp/Met/Cys)

Contains: Trp(Boc) , Met , Cys(Trt) , Arg(Pbf). Risk Level: High (Risk of +56 alkylation and +16 oxidation).

Recommended: Reagent K (The Gold Standard)

-

Composition: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).[1][3][7]

-

Why:

-

EDT: Critical for protecting Trp from +56 alkylation and keeping Cys reduced.

-

Thioanisole: Accelerates Arg(Pbf) removal and protects Met from oxidation.

-

Phenol: Protects Tyr/Trp.[5]

-

-

Note: You can substitute EDT with DODT for a less odorous alternative (Reagent K equivalent).

Detailed Protocol: High-Fidelity Cleavage

Step 1: Preparation

-

Wash resin thoroughly with DCM (3x) and MeOH (3x) to remove all traces of DMF/NMP (basic solvents neutralize TFA).

-

Dry the resin completely under vacuum or nitrogen flow. Residual DCM can dilute the scavenger effect.

Step 2: The Reaction

-

Prepare the chosen cocktail (e.g., Reagent K) fresh. Do not store pre-mixed cocktails as scavengers can oxidize over time.

-

Add cocktail to resin (approx. 10-20 mL per gram of resin).

-

Stir gently or shake for 2 to 3 hours at room temperature.

-

Tip: For sequences with multiple Arg(Pbf), extend to 3-4 hours, but monitor for Trp degradation.

-

Step 3: Precipitation (The Critical "Wash")

-

Filter the resin and collect the filtrate (TFA + Peptide).

-

Concentrate the filtrate to ~20% of its volume using a nitrogen stream (do not use high heat).

-

Add ice-cold Diethyl Ether or MTBE (Methyl tert-butyl ether) to the concentrate (ratio 1:10 peptide:ether).

-

Centrifuge (3000 rpm, 5 min) to pellet the peptide. Decant the supernatant (which contains the scavengers and trapped byproducts).

-

Repeat the ether wash 2 more times. This ensures the scavengers (now carrying the

-Bu cations) are physically removed from the peptide.

FAQ: Expert Troubleshooting

Q: I see a +56 peak on my Tryptophan residue despite using TIS. Why?

A: TIS is a good scavenger, but it is sometimes kinetically slower than the reaction between a

Q: My Methionine is oxidized (+16 Da). Can I reverse it? A: Prevention is better (use Thioanisole/EDT). However, if you have Met(O), you can reduce it back to Met. Dissolve the peptide in weak acid and treat with Ammonium Iodide (NH4I) and Dimethyl Sulfide (DMS) , or use a specific reducing cocktail (Reagent H) during the initial cleavage.

Q: Can I use DTT instead of EDT? A: DTT (Dithiothreitol) is a solid and less effective as a solvent/scavenger in high TFA concentrations compared to the liquid EDT. However, DTT is excellent for reducing disulfide bridges after purification. For the cleavage cocktail itself, EDT or DODT are superior.

References

-

Lundt, B. F., et al. (1978).[8] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[8] International Journal of Peptide and Protein Research, 12(5), 258-268.[8] Link

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1][9] International Journal of Peptide and Protein Research, 36(3), 255-266. Link

-

Merck Millipore (Novabiochem). (2025). Fmoc Resin Cleavage Protocols. Merck Technical Library. Link

-

Thermo Fisher Scientific. (2025). Introduction to Cleavage Techniques. Thermo Fisher Peptide Synthesis Guide. Link

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Technical Support Center: Enhancing the Solubility of Tert-butyl 2-aminobutanoate for Synthetic Applications

Welcome to the technical support center for Tert-butyl 2-aminobutanoate. This resource is designed for researchers, chemists, and professionals in drug development to navigate the challenges associated with the solubility of this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to optimize your reaction conditions and ensure experimental success.

Troubleshooting Guide: Overcoming Solubility Issues with this compound

This guide addresses common solubility problems encountered during reactions involving this compound and provides step-by-step protocols to resolve them.

Question 1: My this compound is not dissolving sufficiently in my reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics. What steps can I take to improve its solubility?

Answer:

Low solubility of this compound can be a significant hurdle. The following is a systematic approach to enhance its dissolution in your reaction medium.

Step 1: Solvent Selection and Optimization

The first line of defense is always the choice of solvent. This compound, as a moderately polar compound, exhibits varying solubility in different organic solvents.

-

Initial Solvent Screening: If your reaction chemistry allows, consider screening a range of solvents. A general rule of thumb is that "like dissolves like".[1] this compound has both a polar amino group and a non-polar tert-butyl group, giving it a degree of amphiphilicity.

-

Commonly Used Solvents: It is known to be soluble in many common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.[2]

| Solvent | Polarity | Suitability |

| Dichloromethane (DCM) | Polar aprotic | Good for a wide range of organic reactions. |

| Tetrahydrofuran (THF) | Polar aprotic | A versatile solvent for many organic transformations. |

| Acetonitrile (MeCN) | Polar aprotic | Suitable for reactions requiring a polar medium. |

| Methanol (MeOH) / Ethanol (EtOH) | Polar protic | Can participate in hydrogen bonding, potentially improving solubility. |

| Toluene | Non-polar | May be suitable for certain reaction types, but solubility might be limited. |

Step 2: The Use of Co-solvents

If a single solvent system is ineffective, a mixture of solvents, or a co-solvent system, can be highly beneficial.

-

Mechanism of Action: A small amount of a polar co-solvent can disrupt the crystal lattice of the starting material and solvate the polar functional groups, while the bulk non-polar solvent maintains the desired reaction conditions.

-

Practical Application: For reactions in non-polar solvents like toluene or hexane, adding a small percentage (e.g., 1-10% v/v) of a polar aprotic solvent like THF or a polar protic solvent like isopropanol can significantly improve solubility. The solubility of similar compounds, like γ-aminobutyric acid, has been shown to be enhanced in binary solvent mixtures.[3]

Step 3: pH Adjustment and Salt Formation

The amino group in this compound is basic and can be protonated to form a more soluble salt.

-

Acidification for Aqueous Reactions: In aqueous or protic solvent systems, a slight acidification of the medium can lead to the formation of the corresponding ammonium salt, which often has a much higher solubility. The hydrochloride salt of a similar compound, tert-Butyl 2-aminoisobutyrate, is soluble in water and 1% acetic acid. The increase in solubility of amino acids upon the addition of an acid or base is a well-documented phenomenon.[4][5]

-

Protocol for Salt Formation:

-

Suspend the this compound in your reaction solvent.

-

Slowly add a dilute solution of a suitable acid (e.g., 1M HCl in dioxane or a carboxylic acid) dropwise while stirring.

-

Monitor the dissolution of the solid. Be mindful that the formation of a salt may affect the nucleophilicity of the amine. This approach is particularly useful when the subsequent reaction step involves the carboxylic acid functionality.

-

Step 4: Temperature Modification

The solubility of most solids increases with temperature.[1]

-

Heating the Reaction Mixture: Gently warming the reaction mixture can often be a simple and effective way to dissolve the starting material. However, be cautious of the thermal stability of your reactants and products.

-

Considerations: Ensure that the increased temperature does not lead to unwanted side reactions or degradation of the this compound. The tert-butyl ester is sensitive to strong acids, and this sensitivity can be exacerbated at higher temperatures.

Step 5: Use of Phase-Transfer Catalysts (for Biphasic Reactions)

If your reaction is biphasic (e.g., an aqueous phase and an organic phase), a phase-transfer catalyst (PTC) can be employed to shuttle the reactant between the two phases.

-

How it Works: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can form an ion pair with the protonated this compound, making it more soluble in the organic phase where the reaction occurs.

Decision-Making Workflow for Improving Solubility

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

Caption: A decision tree for troubleshooting the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A: this compound is generally soluble in a range of organic solvents, including alcohols, chlorinated solvents, and ethers. Its solubility in non-polar solvents like hexanes is limited. It is only slightly soluble in water. The hydrochloride salt of this compound, however, is soluble in water and acetic acid.[6]

Q2: How does the tert-butyl ester group affect the solubility compared to the free carboxylic acid?

A: The tert-butyl ester group masks the polar carboxylic acid functionality, making the molecule less polar and generally more soluble in organic solvents compared to the parent amino acid, 2-aminobutanoic acid. The increased hydrocarbon content of the tert-butyl group also contributes to its enhanced solubility in less polar media. The parent amino acid, L-2-Aminobutanoic acid, has a high predicted water solubility of 358 g/L.

Q3: Can I use a strong base to deprotonate the amino group and improve solubility?

A: While strong bases will deprotonate the ammonium salt (if formed), they are generally not used to improve the solubility of the free base form of this compound in organic solvents. In fact, the free amine is the less polar, and often less soluble, form in polar solvents compared to its salt. Additionally, strong bases can promote side reactions, such as hydrolysis of the ester.

Q4: Are there any incompatible solvents I should avoid?

A: Avoid using strong acidic solvents for prolonged periods or at elevated temperatures, as this can lead to the cleavage of the tert-butyl ester protecting group.[7] Otherwise, the choice of solvent should be guided by the specific requirements of your reaction.

Q5: Where can I find more information on the synthesis and handling of tert-butyl esters of amino acids?

A: Several resources in the chemical literature describe the synthesis and application of tert-butyl esters of amino acids. For instance, methods for the direct tert-butylation of free amino acids have been developed to improve their solubility in organic solvents for subsequent reactions.[8][9]

References

- Solubility of Things. (n.d.). tert-Butyl alcohol.

- ResearchGate. (n.d.). Measurement and Correlation of Solubility of γ-Aminobutyric Acid in Different Binary Solvents.

- Thermo Scientific Alfa Aesar. (n.d.). tert-Butyl 2-aminoisobutyrate hydrochloride, 98%.

- Who we serve. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- Smolecule. (2024, April 15). Buy this compound hydrochloride.

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.).

- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

- Benchchem. (n.d.). Application Notes and Protocols for HPLC Purification of tert-Butyl N-Cbz-4-aminobutanoate.

- MySkinRecipes. (n.d.). tert-Butyl (R)-2-aminobutanoate hydrochloride.

- FooDB. (2010, April 8). Showing Compound L-2-Aminobutanoic acid (FDB012537).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. Buy this compound hydrochloride [smolecule.com]

- 7. tert-Butyl (R)-2-aminobutanoate hydrochloride [myskinrecipes.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. tert-Butyl Esters [organic-chemistry.org]

Validation & Comparative

Technical Comparison: tert-Butyl vs. Methyl 2-Aminobutanoate in Asymmetric Synthesis and Peptide Chemistry

Executive Summary

2-Aminobutanoate (Aba) , also known as

This guide provides a technical analysis for researchers selecting between these two protecting groups.

-

Select Methyl 2-aminobutanoate for scalable, cost-sensitive industrial routes where base-mediated hydrolysis is acceptable and steric hindrance is not required to suppress side reactions.

-

Select tert-Butyl 2-aminobutanoate for complex peptide synthesis, requiring orthogonality to base-labile groups (Fmoc) and steric suppression of diketopiperazine (DKP) formation.

Part 1: Physicochemical & Steric Analysis

The fundamental difference lies in the steric bulk and the electronic environment of the ester carbonyl. The tert-butyl group acts as a "steric shield," significantly altering the kinetics of nucleophilic attack at the carbonyl carbon compared to the unhindered methyl ester.

Table 1: Comparative Properties and Stability Profile

| Feature | Methyl 2-aminobutanoate | This compound |

| Molecular Weight (Free Base) | 117.15 g/mol | 159.23 g/mol |

| Steric Bulk (A-Value) | Low (~1.7 kcal/mol) | High (>4.5 kcal/mol) |

| Acid Stability | Stable (requires strong acid/heat to hydrolyze) | Labile (Cleaved by TFA, HCl/Dioxane) |

| Base Stability | Labile (Saponification: NaOH/LiOH) | Stable (Resistant to saponification/Piperidine) |

| Nucleophilic Susceptibility | High (Prone to DKP formation) | Low (Steric bulk hinders attack) |

| Primary Utility | Bulk API synthesis (Levetiracetam) | Solid/Solution Phase Peptide Synthesis |

Part 2: Synthetic Utility & Orthogonality

The Orthogonality Principle

In multi-step synthesis, the ability to selectively deprotect one functional group without affecting others is paramount.

-

Methyl Ester Strategy: Typically used with Boc protection. Both are acid-sensitive? No, Methyl is base-labile, Boc is acid-labile. However, removing the methyl ester requires aqueous base (NaOH), which can cause racemization of the

-proton if the peptide is prone to oxazolone formation. -

tert-Butyl Ester Strategy: Perfectly orthogonal to Fmoc chemistry. Fmoc is removed by base (piperidine), while the tert-butyl ester remains intact. The ester is removed globally at the end using acid (TFA), simultaneously with side-chain deprotection.

Mechanism of Cleavage

-

Methyl Ester (Bwf mechanism): Hydrolysis proceeds via a tetrahedral intermediate. The unhindered carbonyl is easily attacked by hydroxide ions.

-

tert-Butyl Ester (Aal1 mechanism): Cleavage does not typically occur via nucleophilic attack at the carbonyl. Instead, under acidic conditions, the oxygen is protonated, and the bond breaks to form a stable tert-butyl carbocation and the free carboxylic acid. This mechanism avoids racemization because the chiral center at the

-carbon is not involved in the transition state.

Visualization: Orthogonal Protection Pathways

Caption: Comparative deprotection workflows. Route B (tert-Butyl) avoids aqueous base, preserving chiral integrity.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 2-Aminobutanoate (Standard)

Context: Efficient for large-scale preparation where tert-butyl costs are prohibitive.

Reagents: (S)-2-Aminobutyric acid, Thionyl Chloride (

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (

). -

Solvation: Suspend (S)-2-aminobutyric acid (10.3 g, 100 mmol) in anhydrous methanol (100 mL) at 0°C.

-

Activation: Add thionyl chloride (8.0 mL, 110 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (

, HCl). -

Reflux: Heat the mixture to reflux (65°C) for 4 hours. The solution should become clear.

-

Isolation: Concentrate the solvent in vacuo.

-

Crystallization: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt.

-

Yield: Expect 90-95% as a white crystalline solid.

Protocol B: Synthesis of this compound (Perchloric Acid Method)

Context: Direct esterification with t-BuOH is difficult due to steric hindrance and elimination. This protocol uses tert-butyl acetate as a transfer reagent, a method superior to isobutylene gas in a standard lab setting.

Reagents: (S)-2-Aminobutyric acid, tert-Butyl Acetate, Perchloric Acid (

-

Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

-

Suspension: Suspend (S)-2-aminobutyric acid (5.15 g, 50 mmol) in tert-butyl acetate (100 mL).

-

Catalysis: Cool to 0°C. Slowly add 70% perchloric acid (4.25 mL, 75 mmol). Warning: Perchlorates are shock-sensitive; handle with extreme care behind a blast shield.

-

Reaction: Stir at room temperature for 48 hours. The amino acid will slowly dissolve.

-

Workup: Wash the organic phase with water (100 mL) and 0.5 N HCl.

-

Extraction: Adjust the aqueous phase pH to ~9 using 10%

. Extract immediately with Dichloromethane (DCM) (3 x 50 mL). -

Purification: Dry organics over

and concentrate. -

Yield: Expect 70-75% as a colorless oil (free base) or precipitate as HCl salt using HCl/Dioxane.

Part 4: Performance Analysis & Causality

Suppression of Diketopiperazine (DKP) Formation

One of the most significant advantages of the tert-butyl ester is the suppression of DKP formation.

-

The Problem: In dipeptide methyl esters (e.g., H-Aba-Pro-OMe), the free N-terminal amine can attack the C-terminal ester carbonyl intramolecularly, forming a cyclic DKP and cleaving the peptide chain. This is accelerated by the cis-conformation of proline or N-alkylated amino acids.

-

The Solution: The bulky tert-butyl group creates severe steric clash in the transition state required for ring closure.

-

Experimental Evidence: Studies in peptide cyclization show that while methyl esters can form DKPs within minutes under basic conditions, tert-butyl esters are kinetically stable, allowing for successful chain elongation.

Racemization Control

Racemization often occurs via an enolate intermediate formed by proton abstraction at the

-

Methyl Ester: The electron-withdrawing nature of the ester makes the

-proton acidic ( -

tert-Butyl Ester: The electron-donating inductive effect (+I) of the tert-butyl group slightly decreases the acidity of the

-proton. More importantly, the cleavage condition (Acid) does not support enolate formation, thereby preserving optical purity (ee > 99%).

References

-

National Institutes of Health (NIH). (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. PubMed Central. Retrieved from [Link] (Data on racemization of methyl vs t-butyl esters).

-

Royal Society of Chemistry. (2014). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Supplementary Information. Retrieved from [Link] (Protocol for tert-butyl ester synthesis via perchloric acid).

Sources

A Senior Application Scientist's Guide to Analytical Methods for Chiral Purity of Tert-butyl 2-aminobutanoate

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks is a cornerstone of safe and effective therapeutics. Tert-butyl 2-aminobutanoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The spatial arrangement of its stereocenter profoundly influences its biological activity and pharmacological profile. This guide provides an in-depth comparison of analytical methodologies for the determination of its chiral purity, grounded in scientific principles and practical, field-proven insights.

The Imperative of Chiral Purity in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different physiological effects.[2] One enantiomer may be therapeutically active, while the other could be inactive, or worse, elicit undesirable side effects. Therefore, regulatory bodies worldwide mandate stringent control and accurate quantification of the enantiomeric composition of chiral drugs and intermediates.[2] This necessitates the development of robust and reliable analytical methods to determine chiral purity.

This guide will navigate the primary chromatographic techniques for the chiral analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will delve into both direct and indirect approaches, providing detailed protocols and a comparative analysis to aid in method selection and implementation.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

HPLC stands as the most widely employed technique for chiral analysis in the pharmaceutical industry due to its versatility, robustness, and broad applicability.[2] For a molecule like this compound, two primary strategies are utilized: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization.

A. Direct Chiral HPLC: Leveraging Chiral Stationary Phases

The direct approach involves the use of a column packed with a chiral stationary phase (CSP). The enantiomers of the analyte interact diastereomerically with the chiral selector of the CSP, leading to different retention times and, consequently, separation.

Causality in CSP Selection: The choice of CSP is critical and depends on the analyte's structure. For amino acid esters like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective.[3][4]

-

Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These CSPs, such as those found in Chiralpak® and Lux® columns, offer broad enantioselectivity. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[3]

-

Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These are particularly effective for polar and ionic compounds like amino acids and their derivatives.[4] They offer multi-modal chiral recognition, including ionic interactions, hydrogen bonding, and inclusion complexation.

Workflow for Direct Chiral HPLC Method Development:

Figure 1: Workflow for Direct Chiral HPLC.

Experimental Protocol: Direct Chiral HPLC (Polysaccharide-based CSP)

This protocol is a starting point for the analysis of this compound, based on established methods for similar amino acid esters.[3]

-

Column: Chiralpak® IE or Lux® Cellulose-2 (or equivalent amylose or cellulose-based CSP).

-

Mobile Phase: A mixture of n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol) is a common starting point for normal-phase chromatography. A typical starting gradient could be 90:10 (v/v) hexane:isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore in the analyte.

-